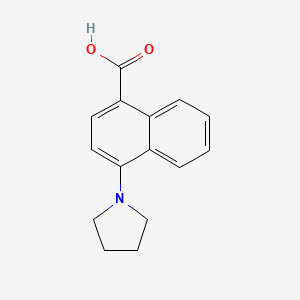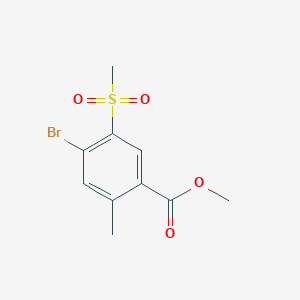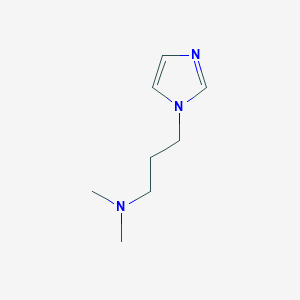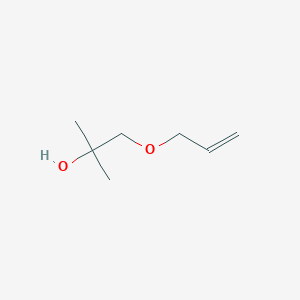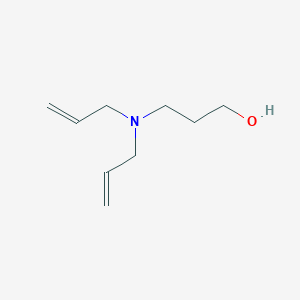
3-(N,N-diallylamino)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(prop-2-en-1-yl)amino]propan-1-ol is an organic compound with a unique structure that includes both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(prop-2-en-1-yl)amino]propan-1-ol typically involves the reaction of prop-2-en-1-amine with an appropriate epoxide or halohydrin. One common method is the reaction of prop-2-en-1-amine with epichlorohydrin under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(prop-2-en-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction of the amino group can yield secondary or tertiary amines.
Scientific Research Applications
3-[Bis(prop-2-en-1-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Bis(prop-2-en-1-yl)amino]propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1,3-bis-(2-Propynyloxy)propan-2-ol: Similar in structure but with propynyloxy groups instead of prop-2-en-1-yl groups.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Contains naphthalen-1-yloxy groups and is used in different applications.
Uniqueness
3-[Bis(prop-2-en-1-yl)amino]propan-1-ol is unique due to its specific combination of amino and hydroxyl groups, which provide it with distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
17719-78-7 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-[bis(prop-2-enyl)amino]propan-1-ol |
InChI |
InChI=1S/C9H17NO/c1-3-6-10(7-4-2)8-5-9-11/h3-4,11H,1-2,5-9H2 |
InChI Key |
NYYFUGDLDDZGTO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCCO)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


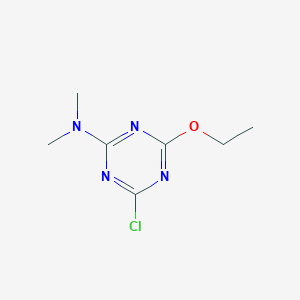
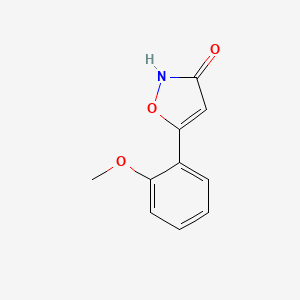
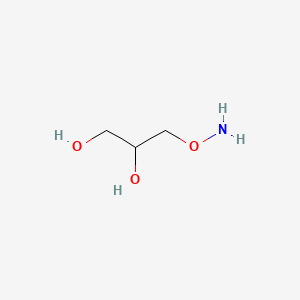
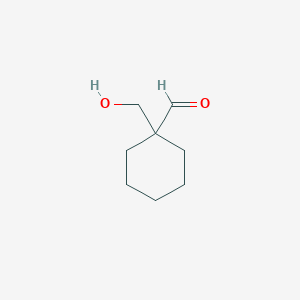
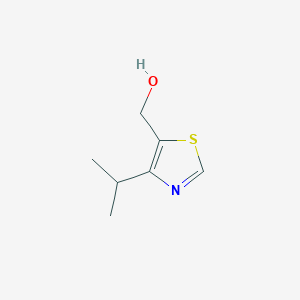
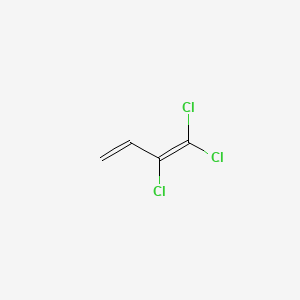
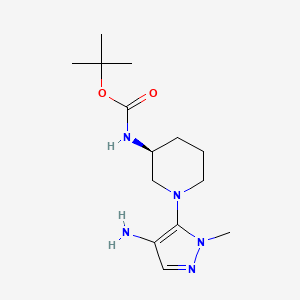
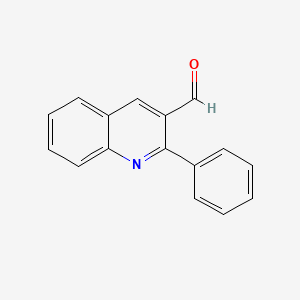
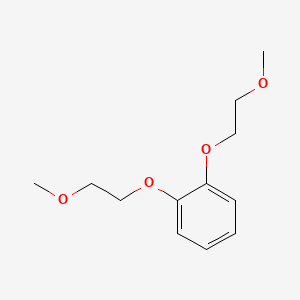
![1-[(2,2,6-Trimethylcyclohexyl)oxy]pentan-2-OL](/img/structure/B8729885.png)
